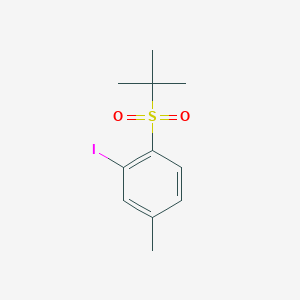

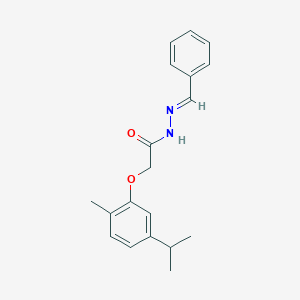

1-(叔丁基磺酰基)-2-碘-4-甲苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- A study by Peloquin et al. (2021) discusses the synthesis of compounds related to 1-(tert-butylsulfonyl)-2-iodo-4-methylbenzene, highlighting the use of noncovalent interactions in the synthesis process (Peloquin et al., 2021).

- Auvray, Knochel, and Normant (1985) describe the synthesis of 3-bromo-2-(tert-butylsulfonyl)-1-propene, a compound related to 1-(tert-butylsulfonyl)-2-iodo-4-methylbenzene, noting its reactions with various electrophiles (Auvray, Knochel, & Normant, 1985).

Molecular Structure Analysis

- Sasaki, Tanabe, and Yoshifuji (1999) synthesized a related compound and analyzed its molecular structure, observing unusually large bond angles around certain atoms (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

- Reck and Winter (1997) conducted a study on 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene, which provides insights into the chemical reactions and properties of related compounds (Reck & Winter, 1997).

Physical Properties Analysis

- The study by Liaw and Liaw (1996) on polyimides derived from a similar compound discusses physical properties like tensile strength and glass transition temperatures, which can be relevant to 1-(tert-butylsulfonyl)-2-iodo-4-methylbenzene (Liaw & Liaw, 1996).

Chemical Properties Analysis

- Chern and Tsai (2008) synthesized polyimides containing tert-butyl side groups, providing insight into the chemical properties of compounds similar to 1-(tert-butylsulfonyl)-2-iodo-4-methylbenzene, such as low dielectric constant and high organosolubility (Chern & Tsai, 2008).

科学研究应用

光酸生成和抗蚀剂配方

对与1-(叔丁基磺酰基)-2-碘-4-甲苯共享结构基序的芳基环烷基磺鎓盐的研究已经进行,以了解它们作为光酸发生剂的机理。这些化合物对于光刻中的抗蚀剂配方至关重要,在光刻中,它们在暴露于光后生成酸的能力使半导体材料上的图案形成成为可能。Sanramé 等人 (2004) 的研究调查了这些化合物的 photochemistry,重点介绍了它们在先进光刻工艺中的潜力 (Sanramé et al., 2004).

钯催化的交叉偶联反应

Bolm 和 Hildebrand (2000) 报道的钯催化的磺亚胺与芳基溴化物和碘化物的 N-芳基化展示了类似磺酰基和芳基化合物在合成 N-芳基化磺亚胺中的应用。这些反应对于创建具有在制药和材料科学中潜在应用的复杂有机分子至关重要 (Bolm & Hildebrand, 2000).

先进材料:聚酰亚胺和聚砜

1-(叔丁基磺酰基)-2-碘-4-甲苯在结构上与用于合成聚酰亚胺和聚砜的化合物有关。这些材料以其热稳定性、机械强度和耐化学性而闻名,使其适用于航空航天、电子和汽车应用。Liaw 和 Liaw (1996) 为使用具有庞大取代基的二胺开发新型聚酰亚胺做出了贡献,增强了材料的溶解性和耐热性等性能 (Liaw & Liaw, 1996).

有机合成和催化

已经发现了在有机合成和催化中的进一步应用,其中相关的磺酰基化合物在各种化学反应中充当中间体或催化剂。例如,使用甲基化叔丁基甲基砜的锂化转移进行镍催化的烯烃环丙烷化反应表明磺酰基化合物在创建环丙烷衍生物中的作用,环丙烷衍生物在制药和农用化学品中很有价值 (Gai, Julia, & Verpeaux, 1991).

未来方向

属性

IUPAC Name |

1-tert-butylsulfonyl-2-iodo-4-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IO2S/c1-8-5-6-10(9(12)7-8)15(13,14)11(2,3)4/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSCEUJZKSYVFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C(C)(C)C)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Tert-butylsulfonyl-2-iodo-4-methylbenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B5535630.png)

![9-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5535634.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(2-pyridinyl)propanamide dihydrochloride](/img/structure/B5535649.png)

![N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5535659.png)

![N-ethyl-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-L-prolinamide](/img/structure/B5535667.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(1S*,2R*)-2-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B5535668.png)

![N-(3,5-dichlorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5535690.png)

![(1S*,5R*)-3-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5535691.png)

![N-{(3S*,4R*)-1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5535694.png)

![methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5535716.png)